molecular formula C21H25NO4 B11981261 Hexyl 4-[(phenoxyacetyl)amino]benzoate

Hexyl 4-[(phenoxyacetyl)amino]benzoate

Cat. No.: B11981261
M. Wt: 355.4 g/mol
InChI Key: WFYSZRKWGRHCQI-UHFFFAOYSA-N
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Description

Hexyl 4-[(phenoxyacetyl)amino]benzoate is an organic compound with the molecular formula C21H25NO4 and a molecular weight of 355.438 g/mol . It is a benzoate ester derivative, characterized by the presence of a hexyl chain, a phenoxyacetyl group, and an amino group attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl 4-[(phenoxyacetyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with hexanol, followed by the acylation of the resulting ester with phenoxyacetyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct and facilitate the acylation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-[(phenoxyacetyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Hexyl 4-[(phenoxyacetyl)amino]benzoate has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexyl 4-[(phenoxyacetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The phenoxyacetyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Hexyl 4-[(phenoxyacetyl)amino]benzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

hexyl 4-[(2-phenoxyacetyl)amino]benzoate

InChI

InChI=1S/C21H25NO4/c1-2-3-4-8-15-25-21(24)17-11-13-18(14-12-17)22-20(23)16-26-19-9-6-5-7-10-19/h5-7,9-14H,2-4,8,15-16H2,1H3,(H,22,23)

InChI Key

WFYSZRKWGRHCQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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